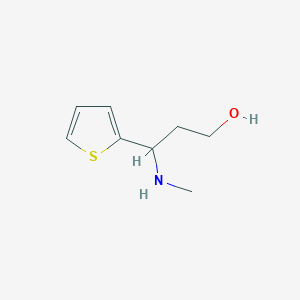
3-(Methylamino)-3-(thiophen-2-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylamino)-3-(thiophen-2-yl)propan-1-ol is an organic compound that features a thiophene ring, a methylamino group, and a hydroxyl group. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-3-(thiophen-2-yl)propan-1-ol typically involves the following steps:
Starting Materials: Thiophene, methylamine, and a suitable aldehyde or ketone.
Reaction Conditions: The reaction may involve reductive amination, where the aldehyde or ketone is reacted with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Purification: The product is usually purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can undergo reduction reactions, particularly at the thiophene ring, using reducing agents like lithium aluminum hydride.
Substitution: The methylamino group can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides for alkylation, acyl chlorides for acylation.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Reduced thiophene derivatives.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Methylamino)-3-(thiophen-2-yl)propan-1-ol may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving thiophene derivatives.
Medicine: Possible pharmacological activities, such as acting as a ligand for certain receptors.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with a thiophene ring and amino groups can interact with various enzymes, receptors, or other molecular targets, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Amino)-3-(thiophen-2-yl)propan-1-ol: Lacks the methyl group on the amino group.
3-(Methylamino)-3-(furan-2-yl)propan-1-ol: Has a furan ring instead of a thiophene ring.
3-(Methylamino)-3-(phenyl)propan-1-ol: Has a phenyl ring instead of a thiophene ring.
Uniqueness
3-(Methylamino)-3-(thiophen-2-yl)propan-1-ol is unique due to the presence of both the thiophene ring and the methylamino group, which may confer specific chemical reactivity and biological activity not seen in similar compounds.
Eigenschaften
Molekularformel |
C8H13NOS |
|---|---|
Molekulargewicht |
171.26 g/mol |
IUPAC-Name |
3-(methylamino)-3-thiophen-2-ylpropan-1-ol |
InChI |
InChI=1S/C8H13NOS/c1-9-7(4-5-10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3 |
InChI-Schlüssel |
ZSOOYOHIAGOBPN-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(CCO)C1=CC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



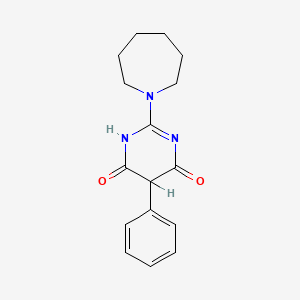
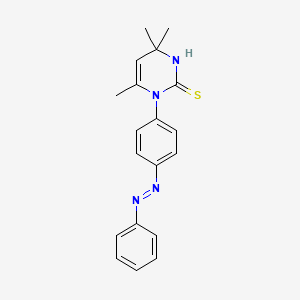

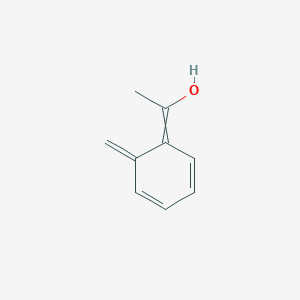
![2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenamine](/img/structure/B13950644.png)
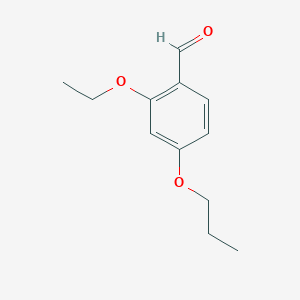
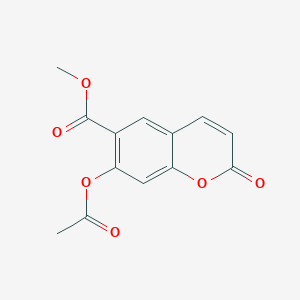
![2-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13950663.png)
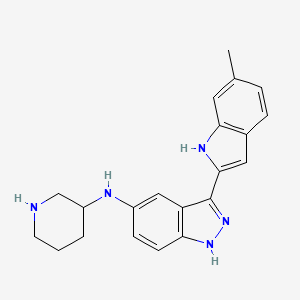
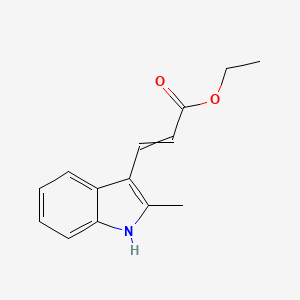

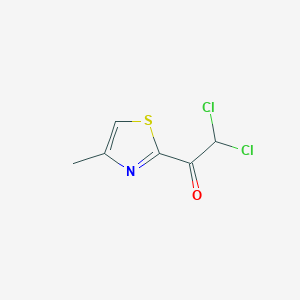
![8-(Bromomethyl)-2-(2-chloroethyl)-2-azaspiro[4.5]decane](/img/structure/B13950697.png)
